molecular formula C28H23N3O2 B430658 3-(4-Methoxyphenyl)-2-(9-methylcarbazol-3-yl)-1,2-dihydroquinazolin-4-one CAS No. 312626-83-8

3-(4-Methoxyphenyl)-2-(9-methylcarbazol-3-yl)-1,2-dihydroquinazolin-4-one

Cat. No.: B430658
CAS No.: 312626-83-8
M. Wt: 433.5g/mol
InChI Key: CHALOZHLJVOAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)-2-(9-methylcarbazol-3-yl)-1,2-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-(9-methylcarbazol-3-yl)-1,2-dihydroquinazolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Introduction of the Carbazole Moiety: This step may involve the coupling of the quinazolinone core with a carbazole derivative using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be a site for nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, methyl iodide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl groups, while substitution reactions could introduce various functional groups at the methoxy position.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might exhibit similar biological activities, making it a subject of interest in drug discovery and development.

Medicine

In medicine, compounds like 3-(4-Methoxyphenyl)-2-(9-methylcarbazol-3-yl)-1,2-dihydroquinazolin-4-one could be explored for their therapeutic potential. They might act as lead compounds for the development of new drugs targeting specific diseases.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and dyes. Their unique chemical properties make them suitable for various applications in material science.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The carbazole moiety might contribute to the compound’s ability to intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-2-phenylquinazolin-4(1H)-one: Lacks the carbazole moiety, potentially resulting in different biological activities.

    2-(9-methyl-9H-carbazol-3-yl)-3-phenylquinazolin-4(1H)-one: Similar structure but with different substituents, affecting its chemical and biological properties.

Uniqueness

The presence of both the methoxyphenyl and carbazole moieties in 3-(4-Methoxyphenyl)-2-(9-methylcarbazol-3-yl)-1,2-dihydroquinazolin-4-one makes it unique. This combination might result in distinct chemical reactivity and biological activity compared to other quinazolinone derivatives.

Properties

CAS No.

312626-83-8

Molecular Formula

C28H23N3O2

Molecular Weight

433.5g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-(9-methylcarbazol-3-yl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C28H23N3O2/c1-30-25-10-6-4-7-21(25)23-17-18(11-16-26(23)30)27-29-24-9-5-3-8-22(24)28(32)31(27)19-12-14-20(33-2)15-13-19/h3-17,27,29H,1-2H3

InChI Key

CHALOZHLJVOAIS-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC)C6=CC=CC=C61

Canonical SMILES

CN1C2=C(C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC)C6=CC=CC=C61

Origin of Product

United States

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